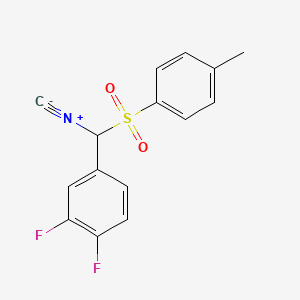

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHMNGGUXBLMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620147 | |

| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321345-37-3 | |

| Record name | 1,2-Difluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321345-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, molecules bearing fluorinated phenyl rings are of paramount importance. The unique electronic properties imparted by fluorine atoms can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity. The target molecule of this guide, this compound, represents a highly functionalized building block. It combines a desirable 1,2-difluorobenzene moiety with the synthetically versatile α-tosyl isocyanide group. This latter functional group, popularized by the work of van Leusen, is a powerful tool for the construction of various heterocycles, including oxazoles, imidazoles, and pyrroles, making the title compound a valuable intermediate for library synthesis and lead optimization campaigns.[1][2][3]

This guide provides a comprehensive overview of a reliable, multi-step , designed for researchers and drug development professionals. The narrative emphasizes the chemical principles behind each transformation, offering field-proven insights into the practical execution of the synthesis.

Retrosynthetic Strategy: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient pathway utilizing well-established chemical transformations. The core of this strategy is the recognition that the α-tosyl isocyanide functionality is readily accessible from a corresponding formamide precursor, which in turn can be constructed from an aldehyde.

Caption: Retrosynthetic analysis of the target compound.

This leads to a three-step forward synthesis beginning with the commercially available 1,2-difluorobenzene:

-

Formylation: Introduction of a formyl group onto the 1,2-difluorobenzene ring to produce 3,4-difluorobenzaldehyde.

-

α-Amino Alkylation: A three-component reaction between the aldehyde, formamide, and p-toluenesulfinic acid to generate the key N-(α-tosyl)formamide intermediate.

-

Dehydration: Conversion of the formamide to the final isocyanide product.

The Forward Synthesis: Mechanism and Rationale

Step 1: Formylation of 1,2-Difluorobenzene

The initial step involves an electrophilic aromatic substitution to install a formyl (-CHO) group on the benzene ring. 1,2-Difluorobenzene is the starting material, a colorless liquid that serves as a precursor in various organic syntheses.[4][5] The fluorine atoms are ortho, para-directing but deactivating. The formylation is expected to occur at the position para to one of the fluorine atoms (position 4), which is the least sterically hindered and electronically favorable position, yielding 3,4-difluorobenzaldehyde.

Several methods can achieve this transformation, including the Vilsmeier-Haack and Gattermann-Koch reactions. A common laboratory-scale approach involves lithiation of the 1,2-difluorobenzene followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6] This offers high regioselectivity.

Step 2: Synthesis of N-((3,4-Difluorophenyl)(tosyl)methyl)formamide

This key step builds the core scaffold of the molecule. It is an acid-catalyzed, three-component reaction that brings together 3,4-difluorobenzaldehyde, formamide, and p-toluenesulfinic acid. The procedure is a well-documented method for preparing N-(α-tosyl)formamides, which are stable, crystalline precursors to α-tosyl isocyanides.[7][8]

Mechanism: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and formamide to form an N-acyliminium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic p-toluenesulfinate anion to form the C-S bond, yielding the stable formamide product. The use of a Lewis acid like chlorotrimethylsilane can facilitate the formation of the N-acyliminium ion.[7]

Caption: Simplified mechanism for N-(α-tosyl)formamide synthesis.

Step 3: Dehydration to this compound

The final transformation is the dehydration of the N-((3,4-Difluorophenyl)(tosyl)methyl)formamide to the target isocyanide. This is a classic conversion for which several reagents are effective. The most common and reliable method involves treatment with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7][9]

Mechanism: The formamide oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃ to form a reactive intermediate. The tertiary amine base then facilitates a two-step elimination process. First, it removes the N-H proton, and subsequently, it assists in the elimination of the dichlorophosphate group, resulting in the formation of the isocyanide C≡N triple bond.

Experimental Protocols

The following protocols are adapted from established literature procedures and tailored for the synthesis of the title compound.[7][8] Researchers should perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3,4-Difluorobenzaldehyde

-

Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-difluorobenzene (1.0 equiv) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise, again keeping the temperature below -70 °C.

-

Warming & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3,4-difluorobenzaldehyde.

Protocol 2: Synthesis of N-((3,4-Difluorophenyl)(tosyl)methyl)formamide

-

Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), and p-toluenesulfinic acid (1.5 equiv) in a mixture of acetonitrile and toluene (1:1 v/v).[7]

-

Reaction Initiation: Add chlorotrimethylsilane (1.1 equiv) and heat the solution to 50-60 °C.[7]

-

Reaction Monitoring: Stir the mixture for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Add tert-butyl methyl ether (TBME) to precipitate the product.[7]

-

Isolation: Collect the white solid by filtration, wash the filter cake with cold TBME, and dry under vacuum to yield the desired formamide intermediate. This product is often of sufficient purity for the next step.

Protocol 3: Synthesis of this compound

-

Setup: To a three-necked round-bottomed flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add the N-((3,4-Difluorophenyl)(tosyl)methyl)formamide (1.0 equiv) and anhydrous THF or DCM.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 equiv) dropwise.[7] Following this, add triethylamine (Et₃N) (6.0 equiv) slowly via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[7]

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. Transfer to a separatory funnel and extract with ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., 1-propanol or ethanol/water) to afford this compound as a solid.[7]

Data Summary

| Step | Reaction Type | Key Reagents | Product | Typical Yield |

| 1 | Directed Ortho-Metalation / Formylation | 1,2-Difluorobenzene, n-BuLi, DMF | 3,4-Difluorobenzaldehyde | 70-85% |

| 2 | α-Amino Alkylation | Aldehyde, Formamide, p-Toluenesulfinic acid | N-(α-tosyl)formamide derivative | 85-95%[7] |

| 3 | Dehydration | Formamide derivative, POCl₃, Et₃N | This compound | 70-80%[7] |

Workflow Visualization

Caption: Overall synthetic workflow for the target compound.

Safety Considerations

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood.

-

Isocyanides: Many isocyanides are toxic and have a characteristically unpleasant odor. Handle with appropriate engineering controls and personal protective equipment.[10]

-

Solvents: Use appropriate care when handling flammable organic solvents like THF, ethyl acetate, and hexanes.

Conclusion

The is achieved through a robust and scalable three-step sequence starting from 1,2-difluorobenzene. The methodology relies on well-precedented transformations, including a regioselective formylation, a high-yielding three-component formamide synthesis, and an efficient final dehydration. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable fluorinated building block, opening avenues for its application in medicinal chemistry and beyond.

References

-

Wikipedia. Van Leusen reaction. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

SynArchive. Van Leusen Reaction. [Link]

-

Sisko, J. et al. α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 2000, 77, 198. [Link]

-

Rzepa, H. Mechanism of the Van Leusen reaction. Henry Rzepa's Blog, 2013. [Link]

-

Wikipedia. TosMIC. [Link]

-

Dömling, A. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. 2005. [Link]

-

Filo. Conversion of Acetaldehyde (CH₃CHO) to Methyl Isocyanide (CH₃NC). [Link]

-

R Discovery. Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. [Link]

-

Kumar, K. et al. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate, 2020. [Link]

-

Meier, M. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]

-

Maqueda-Zelaya, F. et al. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. 2023. [Link]

- Google Patents. Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

-

Organic Chemistry – Specific Name Reactions. [Link]

-

ResearchGate. α-Tosylbenzyl Isocyanide. [Link]

- Google Patents.

-

Bentham Science Publisher. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

Organic Syntheses Procedure. 2-PHENYLBUTYRONITRILE. [Link]

- Google Patents.

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

Wikipedia. 1,2-Difluorobenzene. [Link]

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 6. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 10. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene CAS number

An In-Depth Technical Guide to 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of this compound. This reagent is a valuable building block in modern organic synthesis, combining the versatile reactivity of the α-tosyl isocyanide moiety with the unique physicochemical properties imparted by a difluorinated phenyl ring.

Introduction and Strategic Importance

This compound, also known as α-Tosyl-(3,4-difluorobenzyl)isocyanide, is a specialized organic reagent belonging to the family of tosylmethyl isocyanides (TosMIC derivatives).[1] These compounds are highly valued in synthetic chemistry for their multifaceted reactivity, enabling the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals.[2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles.[3] The 1,2-difluoro substitution pattern on the benzene ring of this particular reagent offers a unique electronic signature, making it a compelling building block for the synthesis of novel therapeutic agents. This guide will elucidate the core principles governing its reactivity and provide actionable protocols for its application in drug discovery workflows.

Core Chemical Principles: The TosMIC Framework

To fully appreciate the utility of this compound, one must first understand the synergistic interplay of its three key functional components, a concept extensively developed by van Leusen.[2]

-

The Isocyanide Group (-NC): This functional group is central to the reagent's reactivity, participating in characteristic α-addition reactions. It acts as a potent nucleophile at the carbon atom, enabling its addition to electrophiles like imines in multicomponent reactions.[2]

-

The Tosyl Group (p-Toluenesulfonyl, -SO₂C₆H₄CH₃): The tosyl group serves two critical functions. Firstly, it is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent α-carbon's proton. Secondly, it can function as an excellent leaving group (as the sulfinate anion) in subsequent elimination or rearrangement steps, which is a driving force in many of its characteristic reactions.[2]

-

The Acidic α-Carbon: The proton on the carbon atom situated between the isocyanide and tosyl groups is remarkably acidic (pKa ≈ 14 for the parent TosMIC).[4] This allows for easy deprotonation with a mild base to form a stabilized carbanion, which can then act as a nucleophile in alkylation or condensation reactions.

This unique combination of functionalities makes the TosMIC scaffold a densely functionalized and highly versatile C1 synthon.[2]

Physicochemical Data and Structural Identification

A clear summary of the compound's identifiers is crucial for procurement, safety, and documentation.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | α-Tosyl-(3,4-difluorobenzyl)isocyanide |

| CAS Number | 321345-37-3[1] |

| Molecular Formula | C₁₅H₁₁F₂NO₂S[1] |

| Molecular Weight | 307.31 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow solid, based on related compounds.[5][6] |

| Stability | TosMIC and its derivatives are generally stable, colorless, and practically odorless solids that can be stored at room temperature without significant decomposition.[5][7] |

Synthesis and Mechanistic Considerations

The synthesis of α-aryl TosMIC derivatives is a well-established, two-step process starting from the corresponding aldehyde. The causality behind this workflow is the controlled formation of a formamide intermediate, which is then dehydrated to yield the target isocyanide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-[(3,4-Difluorophenyl)(tosyl)methyl]formamide

This step is an adaptation of the procedure described by Sisko et al. for related compounds.[8] It involves the condensation of an aldehyde, formamide, and p-toluenesulfinic acid.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq), formamide (2.5 eq), and a suitable solvent system such as acetonitrile/toluene (1:1 v/v).

-

Intermediate Formation: Add chlorotrimethylsilane (1.1 eq) to the mixture. Heat the solution to 50°C for 4-5 hours. This facilitates the in-situ formation of an N-formylimine intermediate.

-

Nucleophilic Addition: Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours. The sulfinic acid adds to the imine to form the stable formamide product.

-

Workup and Isolation: Cool the reaction to room temperature. Add an anti-solvent like tert-butyl methyl ether (TBME) followed by water to precipitate the product. Cool the mixture to 0°C for 1 hour, then collect the solid product by filtration. Wash the filter cake with cold TBME and dry under vacuum to yield the N-formyl intermediate as a white solid.

Step 2: Dehydration to this compound

The final step involves the dehydration of the formamide using a potent dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base.

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, suspend the N-[(3,4-Difluorophenyl)(tosyl)methyl]formamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 eq), to the suspension.

-

Dehydration: Add phosphorus oxychloride (1.2 eq) dropwise to the cooled mixture, maintaining the temperature below 5°C. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final isocyanide.

Synthetic Workflow Diagram

Caption: General two-step synthesis of the target compound.

Key Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a connective building block for constructing pharmacologically relevant scaffolds. Its utility is most pronounced in multicomponent reactions (MCRs), which allow for the rapid assembly of molecular libraries with high structural diversity.[9]

The van Leusen Three-Component Reaction (vL-3CR): Synthesis of Imidazoles

A flagship application of TosMIC reagents is the van Leusen synthesis of 1,4,5-trisubstituted imidazoles from aldehydes and primary amines.[2] This reaction is a powerful tool for accessing a privileged scaffold in medicinal chemistry.

Mechanism and Rationale: The reaction proceeds via the formation of a Schiff base (imine) from the aldehyde and amine. The acidic α-proton of the TosMIC reagent is removed by a base, and the resulting anion adds to the imine. An intramolecular cyclization followed by the elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. The elimination step is the thermodynamic driving force for the reaction.

Caption: van Leusen synthesis of a trisubstituted imidazole.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a paramount example of a time- and resource-efficient MCR, converging four components—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—in a single pot to produce α-acylamino amides.[10][11] These products often serve as peptidomimetics and are of significant interest in drug discovery.

Role of the Isocyanide: In the Ugi reaction, the isocyanide component traps a nitrilium ion intermediate formed from the condensation of the other three components.[11] A subsequent Mumm rearrangement leads to the thermodynamically stable final product.[11][12] Using this compound in a Ugi reaction would install the 3,4-difluorobenzyl-tosyl-methyl moiety into the final product, creating a complex and highly functionalized molecule in a single step. This approach is ideal for generating libraries of compounds for high-throughput screening.[11]

Conclusion: A Modern Reagent for Complex Challenges

This compound is more than just another reagent; it is a sophisticated tool for the modern medicinal chemist. Its well-defined reactivity, rooted in the principles of TosMIC chemistry, provides reliable and versatile pathways to high-value molecular scaffolds like imidazoles and complex amides. The presence of the difluorophenyl group offers a strategic advantage for fine-tuning the properties of lead compounds. By understanding the fundamental mechanisms and applying the protocols outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Wikipedia. Ugi reaction. Available from: [Link]

-

Organic Reactions. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Available from: [Link]

-

Slideshare. Ugi Reaction. Available from: [Link]

-

ACS Publications. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega. Available from: [Link]

-

Grokipedia. Ugi reaction. Available from: [Link]

-

Oakwood Chemical. This compound, 98% Purity, C15H11F2NO2S, 1 gram. Available from: [Link]

-

Georg Thieme Verlag. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link]

-

MDPI. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available from: [Link]

-

PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. Available from: [Link]

-

PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. Available from: [Link]

-

Wikipedia. TosMIC. Available from: [Link]

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

PubMed Central. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]

- 7. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Ugi Reaction | PPTX [slideshare.net]

An In-depth Technical Guide to 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides a comprehensive overview of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene, a fluorinated derivative of the versatile synthetic building block, p-Tolylsulfonylmethyl isocyanide (TosMIC). This document is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging the unique properties of this compound for the synthesis of novel chemical entities. We will delve into its proposed synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, grounding our discussion in the extensive and well-established chemistry of the TosMIC family of reagents.

Introduction: The Significance of the TosMIC Scaffold and the Role of Fluorine

p-Tolylsulfonylmethyl isocyanide (TosMIC) is a remarkably versatile and stable reagent in organic synthesis.[1][2] Unlike many of its isocyanide counterparts, TosMIC is a practically odorless, crystalline solid that is stable at room temperature.[2] Its synthetic utility stems from the unique combination of three key functional groups: an acidic α-carbon, a nucleophilic isocyanide, and a sulfonyl group that acts as an excellent leaving group.[3] This arrangement allows for a diverse range of transformations, including the synthesis of nitriles, ketones, and a wide array of heterocyclic compounds such as pyrroles, oxazoles, and imidazoles.[3][4]

The introduction of fluorine atoms onto the aromatic ring of the TosMIC scaffold, as in This compound , is of particular interest to the medicinal chemistry community. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of lead compounds.[5] This guide will, therefore, explore the properties of this specific difluorinated isomer, providing a robust theoretical and practical framework for its use in research and development.

Proposed Synthesis

Step 1: Synthesis of N-((3,4-Difluorophenyl)(tosyl)methyl)formamide

The initial step involves a condensation reaction between 3,4-difluorobenzaldehyde, formamide, and p-toluenesulfinic acid. This reaction proceeds via an N-acyliminium ion intermediate, which is then trapped by the sulfinate nucleophile to afford the N-formyl intermediate.

Experimental Protocol:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 equiv) and formamide (2.5 equiv) in a suitable solvent such as acetonitrile/toluene, add chlorotrimethylsilane (1.1 equiv).

-

Heat the mixture to approximately 50°C for 4-5 hours to facilitate the formation of the N-acyliminium ion precursor.

-

Add p-toluenesulfinic acid (1.5 equiv) to the reaction mixture and continue heating for an additional 4-5 hours.

-

Upon completion, cool the reaction to room temperature and add an anti-solvent like tert-butyl methyl ether (TBME) to precipitate the product.

-

Collect the solid by filtration, wash with TBME, and dry under vacuum to yield N-((3,4-Difluorophenyl)(tosyl)methyl)formamide.

Step 2: Dehydration to this compound

The final step is the dehydration of the N-formyl intermediate to the corresponding isocyanide using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃).

Experimental Protocol:

-

Suspend the N-((3,4-Difluorophenyl)(tosyl)methyl)formamide (1.0 equiv) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add phosphorus oxychloride (2.0 equiv) to the suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 equiv) to the reaction mixture, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30-45 minutes.

-

Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by chromatography on silica gel to obtain pure this compound.

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this specific isomer is not publicly available, we can predict its key properties based on its structure and data from related compounds.[8][][][11]

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁F₂NO₂S |

| Molecular Weight | 307.3 g/mol |

| Appearance | Expected to be a pale yellow or white solid[12] |

| IUPAC Name | 1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

| InChI Key | WGVYWHBARPHMBW-UHFFFAOYSA-N[] |

| CAS Number | 660431-67-4[8] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.8-7.3 (m, Ar-H), ~5.8 (s, 1H, CH), ~2.5 (s, 3H, CH₃) |

| ¹³C NMR | δ ~165 (N≡C), ~147-128 (Ar-C), ~70 (CH), ~22 (CH₃) |

| ¹⁹F NMR | Two distinct signals in the aromatic region, showing coupling to each other and to adjacent protons. |

| IR (KBr) | ~2140 cm⁻¹ (N≡C stretch), ~1330 and ~1150 cm⁻¹ (SO₂ stretch) |

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three key functional components. The electron-withdrawing nature of the difluorophenyl ring is expected to increase the acidity of the α-proton compared to the non-fluorinated parent compound.

The Acidic α-Carbon

The proton adjacent to both the sulfonyl and isocyano groups is significantly acidic (pKa of TosMIC is ~14), allowing for easy deprotonation with a variety of bases (e.g., NaH, t-BuOK, K₂CO₃).[3][13] The resulting carbanion is a potent nucleophile that can undergo a range of C-C bond-forming reactions, including alkylations and condensations with aldehydes and ketones.

The Isocyanide Group

The isocyanide functionality is a versatile handle for constructing complex molecules. It readily participates in α-addition reactions and is a key component in numerous multicomponent reactions (MCRs).[3][14] A prime example is the van Leusen three-component reaction, which combines an aldehyde, a primary amine, and a TosMIC derivative to efficiently synthesize 1,4,5-trisubstituted imidazoles.[3]

The Tosyl Leaving Group

The tosyl group serves as an excellent leaving group in various transformations. For instance, in the van Leusen reaction for nitrile synthesis, the tosyl group is eliminated in the final step.[4][12] This property is also exploited in reductive desulfonylation reactions, which provide access to compounds where the TosMIC moiety has acted as a masked C1 synthon.

Caption: Key reactive pathways of the this compound core.

Potential Applications in Drug Discovery and Medicinal Chemistry

The TosMIC scaffold is a cornerstone in the synthesis of numerous biologically active molecules.[2] Its ability to participate in the construction of diverse heterocyclic systems makes it invaluable for generating compound libraries for high-throughput screening. TosMIC derivatives have been employed in the synthesis of HIV-1 attachment inhibitors, antimicrobial agents, and anticancer compounds.[2][14][15]

The incorporation of the 1,2-difluorophenyl motif into this versatile scaffold offers several potential advantages for drug development:

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

Given these properties, this compound represents a promising building block for the development of novel therapeutics in areas such as oncology, virology, and infectious diseases.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the parent compound, TosMIC, it is expected to be a toxic substance.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- D. van Leusen, A. M. van Leusen, Org. React.2001, 57, 417.

- BOC Sciences. (2024-10-28).

- A. Dömling. (2005-05-05). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.

- Scimplify. Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers.

- Enamine. TosMIC.

- M. C. F. de Oliveira, et al. (2021).

- PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene.

- J. Sisko, et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198.

- BOC Sciences. CAS 660431-67-4 1,2-Difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene.

- ABL Technology. This compound, 98% Purity, C15H11F2NO2S, 1 gram.

- Alfa Chemistry. CAS 660431-67-4 1,2-Difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene.

- BOC Sciences. CAS 660431-66-3 2,4-Difluoro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene.

- BOC Sciences. CAS 668981-01-9 1,4-Difluoro-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene.

- PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene.

- Wikipedia. TosMIC.

- J. M. Davis. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- M. S. Yar, et al. (2022). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Infectious Disease Reports, 14(4), 548-563.

- Y. Wei, et al. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. Beilstein Journal of Organic Chemistry, 17, 2939-2947.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. TosMIC - Enamine [enamine.net]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 46738241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 22236873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]

- 13. TosMIC - Wikipedia [en.wikipedia.org]

- 14. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Technical Guide: 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

A Bifunctional Reagent for Advanced Medicinal Chemistry and Multicomponent Reactions

This guide provides an in-depth technical overview of this compound, a specialized reagent designed for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, provide a robust synthesis protocol for in-lab preparation, and detail its primary applications, focusing on its role as a powerful building block in modern organic synthesis.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized organic compound that merges three key chemical motifs into a single, versatile reagent:

-

A 1,2-Difluorophenyl Ring: The vicinal difluoro substitution pattern is a privileged motif in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.

-

An Isocyanide Group (-N≡C): This functional group is the cornerstone of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[1][2] These reactions are celebrated for their efficiency and ability to rapidly generate molecular complexity from simple starting materials.[3]

-

A Tosylmethyl Group (TosMIC derivative): The p-toluenesulfonyl (tosyl) group acts as both a potent electron-withdrawing group, increasing the acidity of the adjacent α-proton, and an excellent leaving group in subsequent transformations.[4][5] This dual functionality, characteristic of Tosylmethyl isocyanide (TosMIC) reagents, enables a rich variety of chemical reactions.[4][6][7]

The strategic combination of these groups makes this compound a valuable tool for constructing complex, fluorinated molecules, particularly peptide mimetics and heterocyclic scaffolds of pharmaceutical interest.[3]

Commercial Availability and Sourcing

This compound is a specialized chemical and is not widely stocked by all major suppliers. However, it is available from niche chemical providers that focus on fluorinated building blocks and advanced reagents for research and development. When sourcing, it is critical to verify the correct isomer and CAS number.

Table 1: Sourcing Information for this compound

| Supplier | CAS Number | Molecular Formula | Purity | Notes |

| Ambeed | 321345-37-3 | C₁₅H₁₁F₂NO₂S | >97% | Supplier of fluorinated building blocks.[8] |

| Achemica | 321345-37-3 | C₁₅H₁₁F₂NO₂S | 98% | Available in research quantities (e.g., 1 gram).[9] |

Note: Availability and catalog information are subject to change. Researchers should always confirm details directly with the vendor before ordering. Several other isomers, such as the 2,4-difluoro and 2,5-difluoro analogs, are also commercially available and should not be confused with the target compound.[10][11][12][13]

Laboratory Synthesis Protocol

For situations requiring larger quantities or when commercial sources are unavailable, this compound can be reliably prepared in a two-step sequence from commercially available 3,4-difluorobenzaldehyde. This procedure is adapted from established methods for synthesizing α-substituted TosMIC reagents.[14][15]

Step 1: Synthesis of N-((3,4-Difluorophenyl)(tosyl)methyl)formamide

This initial step involves a three-component reaction between the aldehyde, formamide, and p-toluenesulfinic acid to construct the formamide precursor.

-

Causality: Benzaldehyde reacts with formamide in the presence of a Lewis acid catalyst (generated in situ from chlorotrimethylsilane) to form an N-acyliminium ion intermediate. This electrophilic species is then trapped by the nucleophilic p-toluenesulfinic acid to yield the stable α-amido sulfone product.

Methodology:

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3,4-difluorobenzaldehyde (1.0 eq), formamide (2.5 eq), chlorotrimethylsilane (1.1 eq), and a solvent mixture of acetonitrile/toluene (1:1 v/v).

-

Heat the reaction mixture to 50°C and stir for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) portion-wise to the reaction mixture.

-

Continue heating at 50°C for an additional 4-5 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Add tert-Butyl methyl ether (TBME) to precipitate the product.

-

Add water and cool the resulting slurry to 0°C for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash the filter cake with cold TBME, and dry under vacuum. The resulting N-((3,4-Difluorophenyl)(tosyl)methyl)formamide is typically of sufficient purity (>90%) to be used directly in the next step.

Step 2: Dehydration to this compound

The final step is the dehydration of the formamide to the corresponding isocyanide.

-

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that activates the formamide oxygen, facilitating its elimination. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the two equivalents of HCl generated during the reaction, driving it to completion. The reaction is performed at low temperature to control its exothermic nature and prevent side reactions.

Methodology:

-

Suspend the N-((3,4-Difluorophenyl)(tosyl)methyl)formamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask under a nitrogen atmosphere.

-

Add phosphorus oxychloride (2.0 eq) to the suspension.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add triethylamine (6.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the amide C=O stretch around 1670 cm⁻¹ and appearance of the characteristic isocyanide N≡C stretch around 2150 cm⁻¹).

-

Once complete, carefully pour the reaction mixture into ice-water to quench excess POCl₃.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: The Ugi Multicomponent Reaction

The primary utility of this compound lies in its application as a key reactant in the Ugi four-component reaction (U-4CR).[1][16][17] The U-4CR is a powerful tool in drug discovery for rapidly generating libraries of complex α-aminoacyl amide derivatives, which are valuable peptide mimetics.[2]

The reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot process to produce a single major product. By using this compound, a difluorinated phenyl-tosyl moiety is directly incorporated into the final molecular scaffold. This allows for the efficient synthesis of novel, fluorinated compounds with potential therapeutic applications.[16][18]

Caption: Ugi four-component reaction using the title reagent.

Physicochemical and Spectroscopic Data

Table 2: Key Properties and Identifiers

| Property | Value |

| IUPAC Name | 1,2-Difluoro-4-[isocyano-[(4-methylphenyl)sulfonyl]methyl]benzene |

| CAS Number | 321345-37-3[8] |

| Molecular Formula | C₁₅H₁₁F₂NO₂S |

| Molecular Weight | 307.31 g/mol |

| Appearance | Typically an off-white to yellow solid |

| IR (N≡C stretch) | ~2150 cm⁻¹ (strong, sharp) |

| ¹⁹F NMR | Two distinct signals expected for the aromatic fluorines |

| ¹H NMR | Signals for tosyl methyl group (~2.4 ppm), aromatic protons, and the characteristic α-proton singlet |

References

-

Title: SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides Source: Research Square (Preprint) URL: [Link]

-

Title: SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides Source: Organic Letters, ACS Publications URL: [Link]

-

Title: SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides Source: American Chemical Society Repository URL: [Link]

-

Title: Ugi Four-Component Reactions Using Alternative Reactants Source: Molecules, via PMC, PubMed Central URL: [Link]

-

Title: TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES Source: ResearchGate URL: [Link]

-

Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

-

Title: Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) Source: Organic & Biomolecular Chemistry, via PubMed URL: [Link]

-

Title: Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR Source: Thieme URL: [Link]

-

Title: Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) Source: Semantic Scholar URL: [Link]

-

Title: 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives Source: The Journal of Organic Chemistry URL: [Link]

-

Title: 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene Source: PubChem URL: [Link]

-

Title: TosMIC - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes Source: Vanderbilt University URL: [Link]

-

Title: α-TOSYLBENZYL ISOCYANIDE Source: Organic Syntheses URL: [Link]

- Title: Method of preparing 2,4-difluoroaniline Source: Google Patents URL

- Title: Method of preparing 2,4-difluoroaniline Source: Google Patents URL

-

Title: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Source: ResearchGate URL: [Link]

- Title: Method of preparing 2,4-difluoroaniline Source: Google Patents URL

Sources

- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. TosMIC - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 321345-37-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. calpaclab.com [calpaclab.com]

- 10. echemi.com [echemi.com]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. 660431-66-3|2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 13. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 22236873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

stability and storage conditions for 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

An In-depth Technical Guide to the Stability and Storage of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, a specialized derivative of Tosylmethyl isocyanide (TosMIC). While specific empirical data for this fluorinated analogue is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related compounds, fundamental principles of organic chemistry, and safety data for analogous reagents. The aim is to equip researchers and drug development professionals with a robust framework for the safe handling, storage, and application of this versatile synthetic building block. This guide delves into the anticipated thermal, hydrolytic, and photostability of the compound, providing detailed protocols for its management in a laboratory setting.

Introduction: Chemical Profile and Synthetic Utility

This compound belongs to the class of α-substituted tosylmethyl isocyanides, which are powerful reagents in organic synthesis. The parent compound, TosMIC, is renowned for its utility in the construction of a wide array of heterocycles, including pyrroles, imidazoles, and oxazoles, and for its role in the van Leusen reaction for converting aldehydes to nitriles.[1][2][3] The title compound incorporates a difluorinated benzene ring, a modification expected to modulate its reactivity, lipophilicity, and metabolic stability, making it a potentially valuable asset in medicinal chemistry and drug discovery programs.

The core functional groups—the isocyanide, the tosyl group, and the benzylic proton—dictate its chemical behavior.[1] The tosyl group acts as an excellent leaving group and, along with the isocyanide, acidifies the α-carbon proton, facilitating deprotonation and subsequent nucleophilic attack.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 1,2-Difluoro-4-[isocyano(p-tolylsulfonyl)methyl]benzene |

| Molecular Formula | C₁₅H₁₁F₂NO₂S |

| Molecular Weight | 307.3 g/mol |

| CAS Number | Not explicitly found for this isomer, related isomers exist. |

Stability Profile

A thorough understanding of the stability of this compound is paramount for its effective use and to ensure the integrity of experimental results. The stability is considered in terms of thermal, hydrolytic, and photostability.

Thermal Stability

Based on analogous compounds, this compound is expected to be a thermally sensitive compound.

-

Qualitative Assessment : Isocyanides that are structurally similar to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C.[4] A conservative approach is to avoid heating such compounds above 35-40°C to maintain a significant safety margin.[4][5] The parent compound, TosMIC, is a stable solid at room temperature.[5] The introduction of the difluorobenzyl group may influence this stability, and empirical determination is strongly recommended for applications requiring elevated temperatures.[5]

-

Decomposition Products : Upon thermal decomposition, the molecule is likely to fragment into smaller, gaseous products. Anticipated hazardous decomposition products, based on TosMIC, include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen fluoride (HF) and other volatile organofluorine compounds.[5]

-

Proposed Thermal Decomposition Pathway:

Caption: High-level proposed thermal decomposition pathway.

Hydrolytic Stability

The isocyanide functional group is susceptible to hydrolysis, particularly under acidic conditions.

-

Acidic Conditions : Isocyanides hydrolyze in the presence of aqueous acid to form the corresponding formamides.[6][7] This reaction is often used to quench and destroy odorous isocyanide residues.[6][8] It is anticipated that this compound will readily degrade in acidic media (pH ≤ 5).[9][10]

-

Neutral and Basic Conditions : Isocyanides are generally stable under neutral to strongly basic conditions.[6][9] In fact, many synthetic procedures for isocyanides are conducted under basic conditions.[6] Therefore, the compound is expected to exhibit good stability in neutral and alkaline solutions.

Photostability

The photostability of a compound is its ability to withstand exposure to light without undergoing chemical degradation.

-

General Considerations : Aromatic compounds can absorb UV or visible light, which can lead to photochemical reactions.[11] The presence of the aromatic rings in this compound suggests a potential for photosensitivity. Aromatic isocyanides themselves have been shown to act as photocatalysts under visible light.[12]

-

Fluorination Effects : The introduction of fluorine atoms onto the benzene ring can, in some cases, improve the photostability of aromatic compounds.[13] However, this is not a universal rule, and the overall electronic effects of the substituents will determine the compound's susceptibility to photodegradation.

-

ICH Guidelines : For pharmaceutical substances, photostability testing is a regulatory requirement.[14][15] It is recommended to handle and store this compound in a manner that protects it from light.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and reactivity of this compound and to ensure laboratory safety.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer (-20°C to -10°C) or refrigerated (2-8°C).[16][17][18] | To minimize thermal degradation and potential polymerization.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture.[19] |

| Light | Store in an amber or opaque container. | To protect against potential photodegradation.[11] |

| Container | Use a tightly sealed container. | To prevent ingress of moisture and air, which can lead to hydrolysis and pressure buildup from CO₂ evolution.[19] |

| Incompatible Materials | Store away from strong acids and strong oxidizing agents.[16] | Acids will cause rapid hydrolysis.[6] Oxidizing agents can react with the isocyanide and sulfonyl groups. |

Handling Procedures

Isocyanides are known for their strong, unpleasant odors and potential toxicity. Although specific toxicity data for this compound is not available, it should be handled with care as a potentially hazardous substance.[3]

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[16][20]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles and a face shield if there is a risk of splashing.[21]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Thin latex gloves are not suitable.[20][22]

-

Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing.

-

Respiratory Protection : In case of inadequate ventilation, use an appropriate respirator.[22]

-

-

Spill and Waste Management :

-

Have a spill kit readily available.

-

Small spills can be decontaminated by treating with an acidic solution to promote hydrolysis to the less volatile formamide, followed by absorption with an inert material.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Experimental Protocols for Stability Assessment

To obtain definitive stability data for this compound, the following experimental protocols are recommended.

Thermal Stability Assessment (Isothermal Stress Testing)

Objective: To determine the rate of degradation at various temperatures.

Methodology:

-

Accurately weigh samples of the compound into several vials.

-

Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals, remove a vial from each temperature setting.

-

Allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile).

-

Analyze the sample by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.

Workflow for Thermal Stability Assessment:

Caption: Experimental workflow for thermal stability assessment.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, pH 5, pH 7, pH 9).

-

Prepare stock solutions of the compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C).

-

At specified time intervals, take an aliquot from each solution.

-

Analyze the aliquots by HPLC to determine the concentration of the remaining compound.

-

Plot the concentration versus time for each pH to determine the rate of hydrolysis.

Photostability Assessment (ICH Q1B Guideline)

Objective: To determine the impact of light exposure on the compound's stability.

Methodology:

-

Place a sample of the solid compound in a transparent container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Expose both samples to a light source that meets ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14][15]

-

Maintain the temperature of the samples at a controlled level.

-

After the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Compare the chromatograms to assess for any degradation caused by light. Significant formation of new peaks or a decrease in the main peak area in the exposed sample compared to the dark control indicates photosensitivity.

Conclusion

This compound is a promising synthetic intermediate with significant potential in drug discovery. While it shares many characteristics with its parent compound, TosMIC, its unique substitution pattern necessitates careful consideration of its stability. This guide provides a framework based on established chemical principles and data from analogous compounds. The key takeaways are:

-

Thermal Sensitivity : Avoid high temperatures; store refrigerated or frozen.

-

Hydrolytic Instability : Avoid acidic conditions; the compound is stable in neutral to basic media.

-

Potential Photosensitivity : Protect from light during storage and handling.

-

Safety : Handle with appropriate engineering controls and PPE in a chemical fume hood.

By adhering to these guidelines and, where necessary, performing the recommended stability studies, researchers can confidently and safely utilize this compound in their synthetic endeavors.

References

-

Wikipedia. Isocyanide. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

RSC Publishing. (2022-08-23). In-water synthesis of isocyanides under micellar conditions. [Link]

-

ACS Publications. (2021-07-01). Medicinal Chemistry of Isocyanides. [Link]

-

BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]

-

Vedantu. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. [Link]

-

Safe Use of Di-Isocyanates. [Link]

-

RSC Publishing. (2020-09-29). Isocyanide 2.0. [Link]

-

Covestro Solution Center. Aliphatic Isocyanate Monomers - Health and Safety Information. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005-05-05). [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]

-

Guide for Safe Use of Isocyanates. [Link]

-

PubMed. (2013-02-05). Kinetics and pathways of cyanide degradation at high temperatures and pressures. [Link]

-

Chemistry Stack Exchange. (2017-09-23). Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed?. [Link]

-

This compound, 98% Purity, C15H11F2NO2S, 1 gram. [Link]

-

NIH. (2021-12-01). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. [Link]

-

PubMed. Biological degradation of cyanide compounds. [Link]

-

ResearchGate. Enzymatic cyanide degradation pathways. 3CNA, 3‐cyanoalanine. Dashed.... [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]

-

ResearchGate. (2017-12-20). (PDF) Sulfonyl Isocyanides RSO2NC. [Link]

-

ResearchGate. (2017-12-20). (PDF) Sulfonyl isocyanides RSO2NC. [Link]

-

Organic Syntheses Procedure. α-TOSYLBENZYL ISOCYANIDE. [Link]

-

ResearchGate. (PDF) Electrochemical Benzylic C-H Functionalization with Isocyanides. [Link]

-

Chemical Communications (RSC Publishing). Unexpected photostability improvement of aromatics in polyfluorinated solvents. [Link]

-

NIH. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

YouTube. (2013-07-09). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. [Link]

-

MDPI. (2020-10-28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

-

PubMed. (2022-03-30). Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms. [Link]

-

Q1 Scientific. (2021-07-28). Photostability testing theory and practice. [Link]

-

PubChem. Tosylmethyl isocyanide | C9H9NO2S | CID 161915. [Link]

-

Khan Academy. Reactions at the benzylic position (video). [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. [Link]

-

Wikipedia. TosMIC. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isocyanide - Wikipedia [en.wikipedia.org]

- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. q1scientific.com [q1scientific.com]

- 12. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fishersci.com [fishersci.com]

- 17. lab-chemicals.com [lab-chemicals.com]

- 18. 660431-66-3|2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 19. solutions.covestro.com [solutions.covestro.com]

- 20. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 21. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 22. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

safety and handling of difluoro tosylmethyl isocyanide reagents

An In-depth Technical Guide to the Safe Handling and Application of Difluoro Tosylmethyl Isocyanide Reagents

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering profound modulations of metabolic stability, binding affinity, and lipophilicity.[1] Difluoro tosylmethyl isocyanide (TosMIC-F2) represents a novel, powerful reagent for the introduction of the synthetically valuable difluoromethyl group. As a structural analogue of the widely used tosylmethyl isocyanide (TosMIC), it combines the versatile reactivity of the isocyanide functional group with the unique properties imparted by geminal fluorine atoms.[2][3] However, this enhanced synthetic utility is accompanied by significant handling and safety challenges inherent to both the isocyanide class and organofluorine compounds.[4][5][6] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, risk mitigation strategies, and synthetic considerations for the use of difluoro tosylmethyl isocyanide reagents in a research and development setting. It is intended for chemists, toxicologists, and safety professionals engaged in pharmaceutical and agrochemical research.

Introduction to Difluoro Tosylmethyl Isocyanide (TosMIC-F2)

The Legacy of TosMIC in Synthesis

Tosylmethyl isocyanide (TosMIC) is a remarkably versatile and commercially available C1 synthon that has found extensive use in organic synthesis.[2][7] It is a stable, crystalline solid that, unlike many lower molecular weight isocyanides, is practically odorless.[2][8] Its utility stems from a unique combination of three functional elements: the reactive isocyanide carbon, an acidic α-carbon, and the tosyl group, which serves as both an activating group and an excellent leaving group.[3][9] This architecture has enabled its widespread application in the synthesis of a diverse array of molecules, including nitriles, ketones, and numerous heterocyclic systems such as imidazoles, pyrroles, and oxazoles.[3][9][10]

The Fluorine Factor in Modern Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a prevalent strategy in medicinal chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the introduction of CF2 or CF3 groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[6] These alterations include blocking metabolic pathways, increasing binding affinity through new electronic interactions, and modifying cell membrane permeability.[1] Consequently, reagents that facilitate the direct introduction of fluorinated moieties are of paramount importance to the drug development industry.[11]

Profile of Difluoro Tosylmethyl Isocyanide (TosMIC-F2)

Difluoro tosylmethyl isocyanide (p-toluenesulfonyl-difluoromethyl isocyanide) is an advanced reagent designed for the introduction of the difluoromethyl group. While not as widely characterized as its non-fluorinated parent, its reactivity can be expertly extrapolated. The replacement of the acidic α-protons of TosMIC with fluorine atoms fundamentally alters its reactivity profile. It is no longer a C-H acid but becomes a powerful electrophilic source of the -CF2-NC synthon, poised for radical, nucleophilic, and cycloaddition reactions.[12][13][14] This guide addresses the critical safety and handling protocols necessary to harness its synthetic potential responsibly.

Physicochemical and Hazardous Properties

Understanding the properties of TosMIC-F2 is foundational to its safe use. The data below compares the known properties of TosMIC with the extrapolated properties of its difluorinated analogue, based on the known effects of fluorination.

| Property | Tosylmethyl Isocyanide (TosMIC) | Difluoro Tosylmethyl Isocyanide (TosMIC-F2) (Expected) | Rationale for Extrapolation / Comments |

| CAS Number | 36635-61-7[15][16] | Not broadly available | A novel or specialized reagent. |

| Molecular Formula | C9H9NO2S[17] | C9H7F2NO2S | Replacement of two hydrogen atoms with fluorine. |

| Molecular Weight | 195.24 g/mol [17] | 231.22 g/mol | Addition of two fluorine atoms. |

| Appearance | Colorless to light brown crystalline solid[17][18] | Expected to be a crystalline solid | Structural similarity to TosMIC. |

| Odor | Practically odorless[2][8] | Pungent, foul, characteristic of isocyanides | Fluorination may reduce volatility, but the inherent isocyanide odor is a critical warning property.[4] |

| Melting Point | 109-113 °C[15] | Likely similar or higher | Increased molecular weight and polarity may increase the melting point. |

| Thermal Stability | Stable at room temperature[2] | Thermally sensitive, especially above 80°C[19] | Analogous isocyanides show thermal instability.[19] The C-F bonds are strong, but the overall molecule can decompose. |

| Key Hazards | Irritant | Highly Toxic, Irritant, Environmental Hazard | Combination of isocyanide toxicity, organofluorine hazards, and thermal decomposition risks.[4][5][6] |

| Decomposition Products | NOx, SOx, CO, CO2[19] | NOx, SOx, CO, CO2, Hydrogen Fluoride (HF)[6][19] | The fluorine atoms will likely be released as highly corrosive and toxic HF gas upon thermal decomposition.[6] |

Core Safety Directives and Hazard Mitigation

The handling of TosMIC-F2 demands a multi-layered safety approach that accounts for its high acute toxicity, the specific dangers of organofluorine compounds, and its potential thermal instability.

Toxicological Profile: The Isocyanide Threat

The primary hazard of TosMIC-F2 stems from the isocyanide (-N≡C) functional group. Isocyanides are highly toxic and can be absorbed through inhalation, ingestion, or skin contact.[4] Their mechanism of toxicity is related to their ability to bind to metalloenzymes, including hemoglobin, and paralyze the respiratory system, which can lead to rapid unconsciousness and death in severe cases of exposure.[4] The characteristic foul odor of isocyanides, while unpleasant, serves as a critical warning sign of exposure.[4] All personnel must be trained to recognize this hazard and to evacuate the area immediately if the odor is detected.

Organofluorine Compound Hazards

While many fluorinated compounds are stable, their synthesis and decomposition can present unique hazards.[1][6]

-

Hydrogen Fluoride (HF) Formation: The most significant risk is the potential formation of hydrogen fluoride gas during thermal decomposition or in the presence of strong acids or water under harsh conditions. HF is extremely corrosive, causing severe burns to skin, eyes, and lung tissue. It can also penetrate the skin and cause systemic toxicity by interfering with calcium metabolism.[6]

-

Reactivity: The reagents used to synthesize fluorinated compounds are often highly reactive and hazardous themselves.[6][20]

Thermal Stability and Decomposition

Based on analogues, isocyanides can be thermally unstable at elevated temperatures (e.g., >80 °C).[19] The decomposition of TosMIC-F2 is particularly hazardous as it is expected to release a mixture of toxic gases, including oxides of nitrogen (NOx), oxides of sulfur (SOx), and hydrogen fluoride (HF).[6][19] Therefore, heating this reagent must be done with extreme caution, under controlled conditions, and with appropriate engineering controls in place.

Standard Operating Procedures for Safe Handling

A rigorous and well-documented Standard Operating Procedure (SOP) is mandatory for all work involving TosMIC-F2.

Workflow for Safe Reagent Handling

The following workflow diagram outlines the critical stages and decision points for safely managing TosMIC-F2 in a laboratory setting.

Caption: General workflow for the safe handling of TosMIC-F2.

Engineering Controls

-

Fume Hood: All manipulations of TosMIC-F2, including weighing, transfers, and reaction setups, must be performed in a properly functioning chemical fume hood with a tested face velocity of 80-120 feet per minute.[1]

-

Glove Box: For larger quantities or procedures with a higher risk of aerosolization, a glove box operating under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. This provides the highest level of containment and prevents reaction with atmospheric moisture.[1]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[21][22]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the last line of defense against exposure. The following table details the minimum required PPE.

| Body Part | Protection Level | Specifications and Rationale |

| Eyes/Face | Maximum | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles to protect against splashes and explosions.[1][6] |